Guaijaverin

Catalog No.
S625378
CAS No.
22255-13-6
M.F
C20H18O11
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaijaverin

CAS Number

22255-13-6

Product Name

Guaijaverin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1

InChI Key

PZZRDJXEMZMZFD-IEGSVRCHSA-N

SMILES

Array

Synonyms

Quercetin-3-arabinopyranoside; 3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside; Foeniculin (glycoside)

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

The exact mass of the compound Guaiaverin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Guaijaverin (Quercetin 3-O-alpha-L-arabinopyranoside) is a naturally occurring flavonoid glycoside predominantly utilized as an analytical reference standard for botanical extract standardization (e.g., Psidium guajava) and as a defined bioactive probe in enzymatic and virological assays. As a hygroscopic solid, it exhibits solubility in DMSO and methanol, requiring storage in desiccated, sub-zero conditions to maintain structural integrity. Procuring high-purity Guaijaverin provides researchers with a specific arabinopyranoside structure, establishing a precise baseline for structure-activity relationship (SAR) mapping that cannot be achieved with generic quercetin or mixed-glycoside botanical extracts [1].

Substituting Guaijaverin with the aglycone Quercetin, or closely related isomers like Avicularin (Quercetin 3-O-alpha-L-arabinofuranoside), introduces severe reproducibility risks in target-specific assays. The specific arabinopyranoside moiety of Guaijaverin fundamentally alters its binding affinity and functional behavior; for example, it abolishes the antiviral activity seen in Quercetin against certain arboviruses, while simultaneously tuning its inhibitory potency against enzymes like urease [1]. Buyers relying on generic 'quercetin glycosides' or unstandardized botanical extracts will face unpredictable IC50 shifts and false positive or negative results in SAR screening, making the procurement of the exact Guaijaverin standard critical for assay integrity [2].

Enzymatic Assay Specificity: Urease Inhibition Potency

In Jack bean urease inhibition assays, the specific arabinopyranoside substitution in Guaijaverin yields an IC50 of 120 µM. This provides a distinct intermediate potency baseline compared to the aglycone Quercetin (IC50 = 80 µM) and other common glycosides such as Avicularin (IC50 = 140 µM) and Isoquercitrin (IC50 = 160 µM) [1].

Evidence DimensionUrease Inhibition (IC50)
Target Compound Data120 µM
Comparator Or BaselineAvicularin (140 µM), Isoquercitrin (160 µM), Quercetin (80 µM)
Quantified Difference20 µM more potent than Avicularin; 40 µM less potent than Quercetin
ConditionsJack bean urease assay, in vitro

Procuring Guaijaverin allows researchers to precisely calibrate urease screening panels with a specific intermediate-potency glycoside standard.

Virological Screening: Structural Specificity in Antiviral Assays

While the aglycone Quercetin and the glucoside Isoquercitrin demonstrate significant in vitro antiviral activity against the Mayaro virus (MAYV) by inhibiting viral production by >90% at 25 µg/mL, Guaijaverin lacks significant anti-MAYV activity under identical conditions [1]. This functional divergence highlights the critical role of the arabinopyranoside moiety in viral interactions.

Evidence DimensionAnti-Mayaro Virus (MAYV) Activity
Target Compound DataNo significant antiviral activity
Comparator Or BaselineQuercetin and Isoquercitrin (>90% inhibition at 25 µg/mL)
Quantified DifferenceComplete loss of anti-MAYV activity compared to the aglycone and glucoside analogs
ConditionsIn vitro MAYV yield inhibition assay

Guaijaverin serves as an essential negative control in structure-activity relationship (SAR) virology panels, preventing false assumptions about broad-class flavonoid antiviral efficacy.

Formulation Processing: Thermal/Acid Stability and Anti-plaque Efficacy

Guaijaverin exhibits bacteriostatic activity against Streptococcus mutans (MIC = 2 to 4 mg/mL) and inhibits cariogenic properties at sub-MIC levels. Crucially for formulation processing, the compound maintains structural stability and bioactivity under heat and acidic conditions, but rapidly degrades in alkaline environments [1].

Evidence DimensionFormulation Processing Stability (Bioactivity Retention)
Target Compound DataStable under heat and acidic conditions (maintains MIC of 2-4 mg/mL)
Comparator Or BaselineAlkaline conditions (bioactivity is labile/degraded)
Quantified DifferenceRetention of anti-S. mutans activity in heat/acid vs. loss of activity in alkali
ConditionsIn vitro formulation stress testing and microbiological MIC assays

Its validated heat and acid stability dictates that buyers formulating oral care reference materials or botanical extracts must avoid alkaline buffers to preserve bioactivity.

Urease Inhibitor Screening and Assay Calibration

Guaijaverin is procured as a specific intermediate-potency reference standard for Jack bean and bacterial urease assays. Its defined IC50 allows researchers to calibrate high-throughput screening panels and differentiate the inhibitory effects of specific arabinopyranoside substitutions from generic glucosides or aglycones [1].

Structure-Activity Relationship (SAR) Virology Panels

In antiviral drug discovery, particularly against arboviruses like Mayaro virus, Guaijaverin serves as a critical structural negative control. Procuring this exact compound allows virologists to demonstrate that the antiviral efficacy of quercetin is highly dependent on its glycosylation state, preventing false positives in broad-spectrum flavonoid screening [2].

Oral Care Formulation and Botanical Extract Standardization

Due to its validated bacteriostatic activity against Streptococcus mutans and its specific thermal and acidic stability profile, Guaijaverin is utilized as a reference marker for standardizing Psidium guajava extracts. Formulation scientists must select this compound to model processing conditions, specifically avoiding alkaline buffers that degrade its anti-plaque efficacy [3].

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

434.08491139 Da

Monoisotopic Mass

434.08491139 Da

Heavy Atom Count

31

Melting Point

239 °C

UNII

4U8665F4X3

Related CAS

5041-68-9

Other CAS

22255-13-6
30370-87-7

Wikipedia

Guaijaverin

Dates

Last modified: 08-15-2023

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